Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product . Another method involves the use of dicationic molten salts as catalysts, which also provides high yields and is environmentally friendly . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-tumor agent, with some derivatives showing promising activity against cancer cell lines . It also exhibits neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases . Additionally, it has applications in material science, where it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as JAK1 and JAK2, which are involved in inflammatory pathways . It also interacts with proteins involved in neuroprotection, such as ATF4 and NF-kB, leading to the inhibition of ER stress and apoptosis .
Comparison with Similar Compounds
Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features but differ in their biological activities and applications. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their CDK2 inhibitory activity, making them potential candidates for cancer treatment . In contrast, this compound has shown broader applications, including neuroprotection and anti-inflammatory effects .
Biological Activity
Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H22N4O2S
- Molecular Weight : 390.5 g/mol
- CAS Number : 921153-53-9
The compound features a triazolo-pyrimidine core structure that is known for various biological activities, including antiviral and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as glycogen phosphorylase. This inhibition can lead to altered glucose metabolism, which is beneficial in conditions like diabetes and obesity .
- Antiviral and Anticancer Properties : Triazole derivatives have been reported to exhibit antiviral and anticancer activities. These effects are often mediated through the disruption of nucleic acid synthesis or interference with cellular signaling pathways .
- Interaction with G Protein-Coupled Receptors (GPCRs) : Some studies suggest that triazole compounds may interact with GPCRs, influencing various physiological responses .
Anticancer Activity
A study investigating the anticancer potential of triazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 15 | Apoptosis induction |
Compound B | MCF-7 | 10 | Cell cycle arrest |
Ethyl 2-(benzylsulfanyl)-7-propyl... | A549 | TBD | TBD |
Antiviral Activity
Triazole derivatives have also been evaluated for their antiviral properties. Research indicates that they can inhibit viral replication by targeting viral enzymes or host cell receptors.
Study Reference | Virus Type | Inhibition Rate (%) |
---|---|---|
Study A | HIV | 75 |
Study B | HCV | 60 |
Study C | Influenza | TBD |
Case Studies
-
Case Study on Glycogen Phosphorylase Inhibition :
A recent study explored the inhibition of glycogen phosphorylase by triazole derivatives. The results indicated that compounds structurally similar to this compound demonstrated low micromolar inhibition rates, suggesting potential for managing metabolic disorders. -
Anticancer Efficacy in Animal Models :
In vivo studies using murine models showed that administration of the compound led to a significant reduction in tumor size compared to control groups. The proposed mechanism involved the modulation of apoptotic pathways and inhibition of angiogenesis.
Properties
Molecular Formula |
C18H20N4O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 2-benzylsulfanyl-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20N4O2S/c1-3-8-15-14(16(23)24-4-2)11-19-17-20-18(21-22(15)17)25-12-13-9-6-5-7-10-13/h5-7,9-11H,3-4,8,12H2,1-2H3 |
InChI Key |
MXZJTQHYPWMWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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